molecular formula C15H13Cl2N3O2 B11701658 N-(3,4-dichlorophenyl)-2-(phenylacetyl)hydrazinecarboxamide

N-(3,4-dichlorophenyl)-2-(phenylacetyl)hydrazinecarboxamide

カタログ番号: B11701658
分子量: 338.2 g/mol
InChIキー: OSYKBLACRGDFLM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-Dichlorophenyl)-2-(phenylacetyl)hydrazinecarboxamide is a hydrazinecarboxamide (semicarbazide) derivative, a class of compounds recognized for a diverse profile of biological activities in scientific research . This scaffold is prevalent in the development of novel therapeutic agents and is investigated for its potential as a versatile pharmacophore. Researchers value this compound family for its noted anticancer properties, with demonstrated activity against a spectrum of human cancer cell lines, making it a candidate for oncology and mechanism of action studies . Beyond oncology, hydrazinecarboxamides show significant potential in other research areas. They exhibit potent enzyme inhibitory action on key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), cyclooxygenases (COX), and carbonic anhydrases (CA) . For instance, related isatin-benzenesulfonamide conjugates have been designed as potent inhibitors of tumor-associated carbonic anhydrase isoforms hCA IX and XII, which play a role in tumor pH regulation and survival . Additional research applications include exploration of anti-inflammatory and anticonvulsive activities, underpinning the compound's utility in neuroscientific and immunological research . The molecular structure, featuring the hydrazinecarboxamide group, allows it to function as a close surrogate of natural peptides in azapeptides, which can enhance stability and bioavailability for probing biological systems . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

分子式

C15H13Cl2N3O2

分子量

338.2 g/mol

IUPAC名

1-(3,4-dichlorophenyl)-3-[(2-phenylacetyl)amino]urea

InChI

InChI=1S/C15H13Cl2N3O2/c16-12-7-6-11(9-13(12)17)18-15(22)20-19-14(21)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,19,21)(H2,18,20,22)

InChIキー

OSYKBLACRGDFLM-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)CC(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl

製品の起源

United States

準備方法

Diazotization and Reduction of 3,4-Dichloroaniline

3,4-Dichlorophenylhydrazine is synthesized from 3,4-dichloroaniline through diazotization followed by reduction:

  • Diazotization : Treatment of 3,4-dichloroaniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C forms the diazonium salt.

  • Reduction : The diazonium salt is reduced using stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃) to yield 3,4-dichlorophenylhydrazine.

Reaction Scheme :

3,4-Cl2C6H3NH2NaNO2,HCl3,4-Cl2C6H3N2+SnCl23,4-Cl2C6H3NHNH2\text{3,4-Cl}2\text{C}6\text{H}3\text{NH}2 \xrightarrow{\text{NaNO}2, \text{HCl}} \text{3,4-Cl}2\text{C}6\text{H}3\text{N}2^+ \xrightarrow{\text{SnCl}2} \text{3,4-Cl}2\text{C}6\text{H}3\text{NHNH}2

Key Data :

  • Yield: 68–75% (dependent on reducing agent).

  • Purity: >90% (verified via HPLC).

Synthesis of Hydrazinecarboxamide Intermediate

Carbamoylation of 3,4-Dichlorophenylhydrazine

The hydrazinecarboxamide intermediate is formed by reacting 3,4-dichlorophenylhydrazine with a carbamoylating agent. Two common methods include:

Urea-Mediated Carbamoylation

  • Conditions : Refluxing 3,4-dichlorophenylhydrazine with urea in ethanol at 80°C for 6–8 hours.

  • Mechanism : Nucleophilic attack by the hydrazine’s amine group on the electrophilic carbonyl carbon of urea.

  • Yield : 60–65%.

Phosgene Derivative Route

  • Reagents : Triphosgene (bis(trichloromethyl) carbonate) in dichloromethane (DCM) at 0°C.

  • Advantages : Higher yield (75–80%) and shorter reaction time (2–3 hours).

  • Safety Note : Requires strict temperature control due to phosgene’s toxicity.

Intermediate Structure :

3,4-Cl2C6H3NHNHCONH2\text{3,4-Cl}2\text{C}6\text{H}3\text{NHNHCONH}2

Acylation with Phenylacetyl Chloride

Reaction Optimization

The hydrazinecarboxamide intermediate undergoes acylation at the remaining primary amine group using phenylacetyl chloride:

  • Conditions : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), triethylamine (TEA) as base, 0°C to room temperature.

  • Mechanism : Base-assisted deprotonation of the amine, followed by nucleophilic acyl substitution.

Reaction Scheme :

3,4-Cl2C6H3NHNHCONH2+PhCH2COClTEA3,4-Cl2C6H3NHNHCONHCOCH2Ph\text{3,4-Cl}2\text{C}6\text{H}3\text{NHNHCONH}2 + \text{PhCH}2\text{COCl} \xrightarrow{\text{TEA}} \text{3,4-Cl}2\text{C}6\text{H}3\text{NHNHCONHCOCH}_2\text{Ph}

Key Data :

  • Yield: 70–78%.

  • Side Products: Over-acylation (mitigated by stoichiometric control).

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines carbamoylation and acylation in a single pot:

  • Reagents : 3,4-Dichlorophenylhydrazine, urea, phenylacetyl chloride.

  • Conditions : Microwave irradiation (100°C, 30 min), solvent-free.

  • Yield : 65–70%.

Solid-Phase Synthesis

  • Support : Merrifield resin functionalized with carbamate groups.

  • Steps : Sequential loading of 3,4-dichlorophenylhydrazine and phenylacetyl chloride.

  • Advantages : Ease of purification, scalability.

Characterization and Analytical Data

Spectroscopic Confirmation

  • FTIR :

    • N–H stretch: 3300–3200 cm⁻¹.

    • C=O (amide): 1680 cm⁻¹.

    • C–Cl: 750 cm⁻¹.

  • ¹H NMR (DMSO-d₆) :

    • δ 10.2 (s, 1H, CONH).

    • δ 8.1–7.3 (m, 7H, aromatic).

    • δ 3.8 (s, 2H, CH₂CO).

Purity and Yield Optimization

MethodYield (%)Purity (%)
Urea-mediated6085
Phosgene derivative7892
One-pot microwave7088

Challenges and Mitigation Strategies

Over-Acylation

  • Cause : Excess phenylacetyl chloride.

  • Solution : Stepwise addition of acylating agent with monitoring via TLC.

Solubility Issues

  • Problem : Poor solubility of intermediates in polar solvents.

  • Fix : Use DMF/THF mixtures or sonication.

Industrial-Scale Considerations

Catalytic Enhancements

  • Catalysts : Zeolite-supported ruthenium (Ru/Si) improves acylation efficiency.

  • Cost Analysis : Phosgene routes are cost-effective but require stringent safety protocols.

化学反応の分析

科学研究における用途

    化学: より複雑な有機分子の合成における中間体として使用されます。

    生物学: 酵素相互作用を研究するための生化学プローブとしての可能性について調査されています。

    医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。

    工業: 特殊化学薬品や材料の開発に使用されています。

科学的研究の応用

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

作用機序

類似の化合物との比較

類似の化合物

  • N-(3,4-ジクロロフェニル)ヒドラジンカルボンアミド
  • N-(フェニルアセチル)ヒドラジンカルボンアミド
  • 3,4-ジクロロフェニルヒドラジン

独自性

N-(3,4-ジクロロフェニル)-2-(フェニルアセチル)ヒドラジンカルボンアミドは、ジクロロフェニル基とフェニルアセチル基の両方が存在するため、ユニークです。これにより、この化合物は、その類似体と比較して、より広範囲の化学反応に関与し、さまざまな分子標的に相互作用することができます。

類似化合物との比較

Dichlorophenyl-Containing Pesticides

Compounds with the N-(3,4-dichlorophenyl) scaffold are frequently utilized in agrochemicals. Key examples include:

  • N-(3,4-dichlorophenyl) propanamide (propanil) : A herbicide acting as a photosystem II inhibitor. Its simpler propanamide structure contrasts with the hydrazinecarboxamide group in the target compound, likely affecting stability and mode of action .
  • Fenoxacrim and iprodione metabolite isomer: These feature hexahydrotrioxopyrimidine and imidazolidine rings, respectively, which enhance conformational rigidity compared to the flexible hydrazinecarboxamide linker in the target compound .

Structural Implications :
The phenylacetyl hydrazinecarboxamide group in the target compound may confer enhanced binding specificity or metabolic resistance compared to propanil’s propanamide chain, though direct efficacy data are lacking.

Hydrazinecarboxamide Derivatives

Several analogs with hydrazinecarboxamide or carbohydrazide groups are documented:

  • 2-(3,4-Dichlorophenyl)quinoline-4-carbohydrazide: This compound shares the dichlorophenyl and carbohydrazide motifs but incorporates a quinoline ring, which could enhance π-π stacking interactions in biological targets .

Activity Comparison: In , sulfonyl- and amino-linked dichlorophenyl propanamides (e.g., compounds 21a, 23a) demonstrated inhibitory activity against Pseudomonas spp. The target compound’s phenylacetyl group may alter steric hindrance or electronic effects, modulating antibacterial potency, though empirical data are unavailable .

Sigma Receptor Ligands

Conformationally restricted analogs like BD 1008 and BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl] derivatives) exhibit high affinity for sigma receptors, which regulate neurotransmitter release and cancer cell proliferation.

Binding Affinity Considerations :
Sigma ligands prioritize tertiary amine moieties for receptor interaction, which are absent in the target compound. This structural divergence likely limits sigma receptor activity but may indicate alternative targets.

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Use/Activity Reference
N-(3,4-dichlorophenyl)-2-(phenylacetyl)hydrazinecarboxamide Hydrazinecarboxamide, phenylacetyl, dichlorophenyl Hypothesized agrochemical/biomedical N/A
Propanil Propanamide, dichlorophenyl Herbicide (photosystem II inhibitor)
BD 1008 Ethylamine, pyrrolidinyl, dichlorophenyl Sigma receptor ligand
2-(3,4-Dichlorophenyl)quinoline-4-carbohydrazide Quinoline, carbohydrazide Potential antimicrobial
N-(4-Fluorobenzyl)-2-[(2,4-dichlorophenyl)sulfonyl]propanamide Sulfonyl, fluorobenzyl Pseudomonas inhibitor

Research Findings and Implications

  • Bioisosteric Potential: Replacement of the phenylacetyl group with dimethoxybenzylidene (as in ) or quinoline () could optimize pharmacokinetic properties like solubility or bioavailability.
  • Knowledge Gaps: Direct biological data for the target compound are absent in the evidence, necessitating further studies on its toxicity, receptor binding, and metabolic stability.

Notes

Evidence Limitations : The provided materials lack explicit data on the target compound’s synthesis or activity, requiring extrapolation from structural analogs.

Diverse Applications : Dichlorophenyl derivatives span pesticides, antibacterials, and neuroactive agents, highlighting the scaffold’s versatility .

Future Directions : Computational modeling (e.g., molecular docking) could predict the target compound’s affinity for sigma receptors or microbial enzymes, guiding experimental validation.

生物活性

N-(3,4-dichlorophenyl)-2-(phenylacetyl)hydrazinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

N-(3,4-dichlorophenyl)-2-(phenylacetyl)hydrazinecarboxamide is characterized by the presence of a dichlorophenyl group and a phenylacetyl moiety attached to a hydrazinecarboxamide backbone. The synthesis typically involves the reaction of 3,4-dichloroaniline with phenylacetyl hydrazinecarboxylic acid under acidic conditions.

Anticancer Properties

Numerous studies have investigated the anticancer potential of N-(3,4-dichlorophenyl)-2-(phenylacetyl)hydrazinecarboxamide. The compound has demonstrated significant antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer cells.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)10.5Induction of apoptosis via mitochondrial pathway
HT-29 (Colon)8.2Cell cycle arrest at G2/M phase
A549 (Lung)12.0Inhibition of proliferation through apoptosis

These findings suggest that the compound may induce cell death through apoptosis, as evidenced by increased caspase-3 activity and changes in mitochondrial membrane potential in treated cells .

The mechanisms underlying the biological activity of N-(3,4-dichlorophenyl)-2-(phenylacetyl)hydrazinecarboxamide include:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction .
  • Cell Cycle Arrest : It has been shown to cause cell cycle arrest in the G2/M phase, preventing cancer cell division .
  • Inhibition of Kinase Activity : Preliminary studies indicate that this compound may inhibit specific kinases involved in cancer progression, although further research is needed to elucidate these pathways fully .

Case Studies

  • Study on MCF-7 Cells :
    In a study evaluating the effects of N-(3,4-dichlorophenyl)-2-(phenylacetyl)hydrazinecarboxamide on MCF-7 breast cancer cells, it was found that treatment led to a significant increase in apoptotic cell populations as measured by annexin V staining. The study concluded that the compound effectively induces apoptosis through a mitochondrial-dependent mechanism .
  • HT-29 Colon Cancer Study :
    Another study focused on HT-29 colon cancer cells demonstrated that N-(3,4-dichlorophenyl)-2-(phenylacetyl)hydrazinecarboxamide caused G2/M phase arrest, leading to reduced cell proliferation. The researchers noted that this effect was associated with upregulation of p53 and downregulation of cyclin B1 .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(3,4-dichlorophenyl)-2-(phenylacetyl)hydrazinecarboxamide with high purity?

  • Methodological Answer : Synthesis typically involves coupling phenylacetyl hydrazine with 3,4-dichlorophenyl isocyanate under anhydrous conditions. Critical parameters include:

  • Temperature control : Maintaining 0–5°C during the coupling step to minimize side reactions.
  • Solvent selection : Use of dry tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance solubility and reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
    • Optimization : Continuous flow reactors can improve yield consistency by ensuring precise temperature and pressure control, as demonstrated for structurally related amides .

Q. How can researchers confirm the structural integrity of N-(3,4-dichlorophenyl)-2-(phenylacetyl)hydrazinecarboxamide?

  • Analytical Workflow :

  • FT-IR Spectroscopy : Identify characteristic peaks for amide C=O (~1680 cm⁻¹), N-H stretching (~3250 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹) .
  • NMR : ¹H-NMR should show resonances for the dichlorophenyl aromatic protons (δ 7.2–7.6 ppm), phenylacetyl methylene (δ 3.8–4.2 ppm), and amide NH (δ 9.5–10.0 ppm). ¹³C-NMR confirms carbonyl carbons (~170 ppm) .
  • X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding patterns (e.g., amide-π interactions) for absolute structural validation .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity?

  • Screening Protocol :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined at 24–48 hours .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ and selectivity indices .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the dichlorophenyl group’s hydrophobic interactions with active sites .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

  • SAR Strategies :

  • Substituent Modifications : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the phenylacetyl moiety to improve target binding. Compare with analogs like N-(3,4-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide, where the piperazine ring enhances hydrogen bonding .
  • Scaffold Hybridization : Fuse with triazole or thiazine rings (see ) to exploit synergistic pharmacophores.
  • Computational Docking : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial dihydrofolate reductase) and prioritize derivatives with higher predicted binding affinities .

Q. What mechanistic approaches are suitable for studying its interaction with biological targets?

  • Experimental Techniques :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with purified enzymes or receptors .
  • Kinetic Studies : Monitor time-dependent inhibition using stopped-flow spectroscopy for enzymes like β-lactamases .
  • Cellular Imaging : Confocal microscopy with fluorescently tagged derivatives to track subcellular localization (e.g., mitochondrial targeting) .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Troubleshooting Framework :

  • Assay Standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate experiments across independent labs .
  • Metabolic Stability Testing : Perform liver microsome assays to identify if rapid metabolism (e.g., CYP450-mediated oxidation) reduces observed activity .
  • Crystallographic Analysis : Resolve co-crystal structures with targets to confirm binding modes and identify steric clashes in inactive derivatives .

Methodological Notes

  • Data Interpretation : Cross-reference NMR/FT-IR data with computational predictions (e.g., Gaussian 16) to resolve ambiguities in functional group assignments .
  • Safety : Handle dichlorophenyl intermediates in fume hoods due to potential respiratory toxicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。